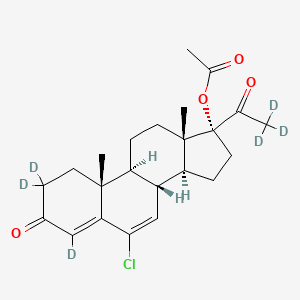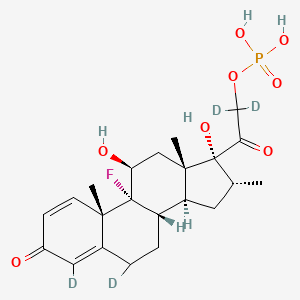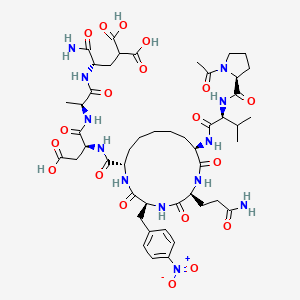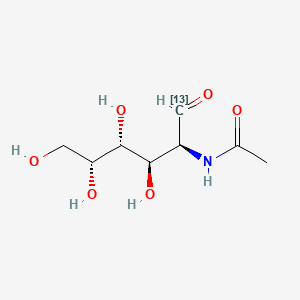
DL-m-Tyrosine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-m-Tyrosine-d3 is a deuterium-labeled derivative of DL-m-Tyrosine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is used primarily in scientific research as a tracer for quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DL-m-Tyrosine-d3 typically involves the incorporation of deuterium into DL-m-Tyrosine. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms in DL-m-Tyrosine are replaced with deuterium atoms. The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient and high-yield incorporation of deuterium. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: DL-m-Tyrosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Aplicaciones Científicas De Investigación
DL-m-Tyrosine-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of tyrosine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of DL-m-Tyrosine-d3 involves its incorporation into biological systems where it mimics the behavior of natural tyrosine. It interacts with enzymes and receptors involved in tyrosine metabolism, allowing researchers to study these processes in detail. The deuterium atoms in this compound provide a distinct signal in mass spectrometry, facilitating the tracking and quantitation of the compound in various biological pathways .
Comparación Con Compuestos Similares
DL-m-Tyrosine: The non-deuterated form of DL-m-Tyrosine-d3.
L-Tyrosine: The naturally occurring isomer of tyrosine.
D-Tyrosine: The enantiomer of L-Tyrosine.
Comparison:
This compound vs. DL-m-Tyrosine: The primary difference is the presence of deuterium in this compound, which alters its pharmacokinetic and metabolic profiles.
This compound vs. L-Tyrosine: this compound is a racemic mixture, while L-Tyrosine is a single isomer. The presence of deuterium in this compound provides unique advantages in research applications.
This compound vs. D-Tyrosine: Similar to the comparison with L-Tyrosine, the key difference lies in the isomeric form and the presence of deuterium.
This compound stands out due to its unique isotopic labeling, making it a valuable tool in scientific research for studying metabolic pathways and drug development processes.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
2-amino-3-(2,4,6-trideuterio-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/i2D,3D,4D |
Clave InChI |
JZKXXXDKRQWDET-NRUYWUNFSA-N |
SMILES isomérico |
[2H]C1=CC(=C(C(=C1CC(C(=O)O)N)[2H])O)[2H] |
SMILES canónico |
C1=CC(=CC(=C1)O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















